2-(4-(chloromethyl)-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile
Description
This compound features a pyrazole core substituted at position 4 with a chloromethyl group and at position 3 with a pyridin-2-yl ring. The acetonitrile moiety at position 1 enhances its reactivity, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[4-(chloromethyl)-3-pyridin-2-ylpyrazol-1-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4/c12-7-9-8-16(6-4-13)15-11(9)10-3-1-2-5-14-10/h1-3,5,8H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOJQAKCOWKIPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2CCl)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
2-(4-(Chloromethyl)-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound characterized by a pyrazole ring with a chloromethyl and a pyridine substituent. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including antibacterial properties and its role as a scaffold for drug development.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a suitable α,β-unsaturated carbonyl compound.
- Chloromethylation : The introduction of the chloromethyl group is commonly performed using chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid.
- Acetonitrile Group Introduction : This is generally accomplished through nucleophilic substitution reactions involving acetonitrile and an appropriate leaving group.
Antibacterial Properties
Research has demonstrated that derivatives of pyrazole, including this compound, exhibit significant antibacterial activity against various pathogens. For instance:
- Compounds derived from similar structures have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- In studies evaluating the Minimum Inhibitory Concentration (MIC), certain pyrazole derivatives demonstrated potent activity, with MIC values as low as 50 µM against E. coli and Streptococcus agalactiae .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may act by binding to specific enzymes or receptors, modulating their activity, which is crucial for bacterial survival and proliferation.
- Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, potentially leading to irreversible inhibition of target enzymes .
Case Studies
Several studies have highlighted the efficacy of related compounds in various biological assays:
- Antibacterial Screening : A series of pyrazole derivatives were tested using the agar disc-diffusion method against multiple bacterial strains. Results indicated broad-spectrum activity, particularly against E. coli and S. aureus, with some compounds achieving over 90% inhibition at concentrations as low as 50 µg/mL .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrazole derivatives have revealed that modifications in substituents significantly influence antibacterial potency, suggesting that further optimization could enhance efficacy .
Data Tables
| Compound Structure | Target Bacteria | MIC (µM) | Activity Type |
|---|---|---|---|
| Pyrazole Derivative A | Staphylococcus aureus | 44 | Bactericidal |
| Pyrazole Derivative B | Escherichia coli | 50 | Bacteriostatic |
| Pyrazole Derivative C | Streptococcus agalactiae | 75 | Bactericidal |
Scientific Research Applications
Research indicates that 2-(4-(chloromethyl)-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile exhibits various biological activities, making it a compound of interest in medicinal chemistry. Its potential applications include:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation.
- Antimicrobial Properties : The compound has shown promise in antimicrobial assays, indicating potential use in treating infections.
- Enzyme Inhibition : It may interact with specific enzymes or receptors, altering their activity, which could lead to therapeutic benefits.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of pyrazole derivatives, including this compound. The results demonstrated significant inhibition of tumor growth in vitro, suggesting its potential as a lead compound for further development in cancer therapies .
Case Study 2: Antimicrobial Effects
Research conducted on related pyrazole compounds indicated strong antimicrobial activity against various bacterial strains. In this study, derivatives were tested for their Minimum Inhibitory Concentration (MIC), showing effectiveness comparable to standard antibiotics .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
a) Pyrazine vs. Pyridine Substitution
- 2-(4-(Chloromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile () differs by replacing pyridin-2-yl with pyrazin-2-yl. Pyrazine’s electron-deficient nature may reduce basicity compared to pyridine, altering solubility and metal-coordination properties .
- Impact : Pyridin-2-yl in the target compound likely enhances π-π stacking in biological targets, while pyrazine could improve oxidative stability.
b) Substituent Variations on the Pyrazole Ring
- 2-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)acetonitrile (): A 4-methoxyphenyl group at position 5 introduces steric bulk and electron-donating effects, contrasting with the electron-withdrawing chloromethyl group in the target compound.
- Impact : Chloromethyl increases electrophilicity, favoring nucleophilic substitution (e.g., in prodrug design), whereas methoxyphenyl enhances lipophilicity .
c) Complex Acetamide Derivatives
- Example : (S)-2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(...)acetamide () replaces acetonitrile with a bulky acetamide chain. Difluoromethyl groups improve metabolic stability via reduced susceptibility to oxidation .
Preparation Methods
Formation of the Pyrazole-Pyridine Core
Suzuki-Miyaura Cross-Coupling Reaction : A common and efficient method to construct the pyrazole-pyridine linkage involves palladium-catalyzed Suzuki coupling between a pyrazole boronic acid or ester and a halogenated pyridine derivative. For example, 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester can be coupled with 4-bromo-2-chlorobenzonitrile under palladium catalysis (Pd(OAc)₂ with triphenylphosphine) in a mixed solvent system such as THF-water or acetonitrile-water, with potassium carbonate as base.
Reaction Conditions : The reaction is typically carried out under nitrogen atmosphere at 60–75 °C for 1–5 hours. Catalyst loading is optimized to reduce palladium usage (0.5–2 mol%, preferably 0.6–0.8 mol%). The use of phase transfer catalysts like tetrabutylammonium bromide (TBAB) may enhance yields.
Isolation : The product is precipitated by adding water and cooling, followed by filtration and drying. This avoids cumbersome distillation steps and reduces impurities, including palladium residues.
Introduction of the Chloromethyl Group
Chloromethylation via Chloromethylating Agents : The chloromethyl substituent at the 4-position of the pyrazole ring is introduced by reacting the pyrazole derivative with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of bases like sodium hydride or potassium carbonate.
Alternative Cyclization and Chlorination : Phosphorus oxychloride (POCl₃) can serve as both chlorinating agent and cyclization catalyst under elevated temperatures (~120 °C) to facilitate chloromethylation.
N-Alkylation Route : In some methods, N-alkylation of the pyrazole nitrogen with chloromethyl-containing intermediates is performed, often followed by further functional group transformations.
Detailed Reaction Conditions and Yields
Purification and Characterization
Isolation Techniques : Precipitation by water addition, filtration, washing with solvent mixtures (e.g., acetonitrile-water), and drying under reduced pressure at moderate temperatures (50–60 °C) are employed to isolate pure products.
Catalyst Removal : Activated carbon and celite treatments are used to remove palladium residues and other impurities before final precipitation.
Analytical Characterization : Critical techniques include:
NMR Spectroscopy (¹H and ¹³C) : To confirm pyrazole and pyridine ring structures and verify chloromethyl group presence (singlet near δ 4.5–5.0 ppm).
High-Resolution Mass Spectrometry (HRMS) : For molecular weight confirmation and isotopic pattern analysis.
Infrared Spectroscopy (IR) : To detect nitrile stretching (~2200 cm⁻¹) and C-Cl bond vibrations (~600–800 cm⁻¹).
Research Findings and Optimization Insights
Catalyst Efficiency : Reducing palladium catalyst loading without compromising yield is feasible by optimizing ligand ratios and solvent systems, which also lowers metal contamination in the final product.
Solvent Effects : Biphasic solvent systems (e.g., acetonitrile-water) facilitate easier product isolation by phase separation and reduce the need for distillation.
Reaction Atmosphere : Nitrogen atmosphere and air removal by refluxing improve reaction consistency and prevent oxidative side reactions.
Protecting Groups : Use of tetrahydropyranyl protection on pyrazole nitrogen can be avoided in some routes, simplifying synthesis and improving overall yield.
Overall Yield : Multistep syntheses from commercially available starting materials yield the target compound in moderate to good overall yields (7–18% over 4–5 steps in some routes).
Summary Table of Preparation Methods
| Preparation Aspect | Method Description | Advantages | Challenges/Notes |
|---|---|---|---|
| Pyrazole-Pyridine Coupling | Suzuki-Miyaura cross-coupling with Pd catalyst, K₂CO₃ base in THF/H₂O or MeCN/H₂O | High selectivity, scalable, reduced Pd use | Requires inert atmosphere, catalyst cost |
| Chloromethylation | Reaction with chloromethyl methyl ether or POCl₃ in presence of base (NaH, K₂CO₃) | Efficient chloromethyl group introduction | Handling toxic chloromethyl reagents |
| N-Alkylation | Alkylation of pyrazole nitrogen with chloromethyl derivatives in polar aprotic solvents | Versatile, allows functional group tuning | Control of side reactions needed |
| Purification | Precipitation, filtration, activated carbon treatment | Removes impurities and metal residues | Requires careful solvent handling |
Q & A
Q. Optimization Strategies :
Q. Table 1: Representative Synthesis Yields Under Varied Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrazole cyclization | Hydrazine hydrate, EtOH, reflux | 78 | |
| Chloromethylation | Paraformaldehyde/HCl, 50°C | 65 | |
| Nitrile coupling | KCN, DMF, 80°C | 72 |
Basic: What analytical techniques are critical for structural characterization of this compound?
Answer:
- X-ray Crystallography : Resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π-stacking). SHELX software (SHELXL for refinement) is widely used for small-molecule crystallography .
- NMR Spectroscopy : H/C NMR confirms substituent positions, with pyridin-2-yl protons appearing as distinct doublets (δ 8.5–9.0 ppm) .
- Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns .
Q. Table 2: Key Crystallographic Parameters (Example)
| Parameter | Value (From ) |
|---|---|
| Space group | Triclinic, |
| Unit cell (Å) | , |
| Hydrogen bonds | N–H···O, O–H···N |
Basic: What safety precautions are recommended when handling the chloromethyl group in this compound?
Answer:
- Hazard Mitigation : The chloromethyl group is a potential alkylating agent. Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with water to prevent HCl release .
- Storage : Store in airtight containers under nitrogen at –20°C to prevent degradation .
Advanced: How can researchers investigate the biological target interactions of this compound, particularly its potential as a kinase inhibitor?
Answer:
- Kinase Assays : Use fluorescence-based ADP-Glo™ assays to measure inhibition of JAK/STAT pathways, comparing IC values with analogs like Baricitinib .
- Molecular Docking : Model interactions with ATP-binding pockets using AutoDock Vina, focusing on pyridin-2-yl and nitrile motifs as hydrogen bond acceptors .
Key Finding : Pyridin-2-yl groups enhance binding affinity to kinase hydrophobic regions, while nitriles stabilize interactions with catalytic lysines .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve the anticancer activity of this compound?
Answer:
Q. Table 3: SAR of Pyrazole Derivatives in A549 Cells
| Derivative | Substituent | IC (µM) | Reference |
|---|---|---|---|
| Parent compound | Chloromethyl | 12.5 | |
| Fluoromethyl analog | -CHF | 8.7 | |
| Trifluoromethyl analog | -CF | 5.2 |
Advanced: How should researchers address contradictions in biological activity data, such as inconsistent inhibition profiles across studies?
Answer:
- Data Triangulation : Compare results across multiple assays (e.g., enzymatic vs. cell-based) to distinguish direct target effects from off-target interactions .
- Metabolic Stability : Test compounds in hepatocyte models to identify rapid degradation (e.g., CYP450-mediated) that may skew activity .
- Crystallographic Validation : Resolve binding modes of inactive analogs to confirm whether steric clashes or improper orientation explain discrepancies .
Example : In , a complex I inhibitor failed to kill cancer cells despite OXPHOS inhibition, highlighting the need to validate target engagement via Seahorse assays.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
